sodium 2-methoxy-2-oxoethane-1-sulfinate
Description
Sodium 2-methoxy-2-oxoethane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₅NaO₄S and a molecular weight of 206.31 g/mol (a discrepancy in evidence suggests an alternative value of 218.21 g/mol, possibly due to hydrate forms or measurement errors) . Its CAS registry number is 54129-83-8 (or 214193-11-0, depending on isomerism or purity specifications). The compound features a sulfinate group (-SO₂⁻) linked to a methoxy-oxoethane backbone, making it a versatile intermediate in organic synthesis, particularly in radical reactions and polymer chemistry. It is typically available at 95% purity .
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGOCGYEKQZEE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Mercaptopropionate Sulfone
Methyl 3-mercaptopropionate is oxidized to its sulfone using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) as a catalyst:
Conditions :
β-Elimination to Generate Sulfinate
The sulfone undergoes base-mediated β-elimination using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO):
Optimization :
-
Solvent : DMSO enhances solubility and reaction homogeneity.
Overall Efficiency :
The two-step sequence achieves a 66% overall yield from methyl 3-mercaptopropionate, making it practical for laboratory-scale synthesis.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Sulfonyl Chloride Reduction | Na₂SO₃, H₂O | 80–90% | Low | High |
| Thiol Oxidation/β-Elimination | H₂O₂, Na₂WO₄, NaOMe | 66% | Moderate | Moderate |
| BTS Transfer | BTS, NaBH₄, DMSO | 90–99% | High | Low |
Insights :
Chemical Reactions Analysis
General Reactivity of Sulfinate Compounds
Sulfinate compounds, such as sodium sulfinates, are known for their versatility in forming various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . These reactions often involve the sulfinate acting as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the conditions.
S–S Bond Formation
Sodium sulfinates can react with other sulfur-containing compounds to form thiosulfonates (R–SO2S–R1). This reaction typically involves the nucleophilic attack of the sulfinate on a sulfur electrophile.
N–S Bond Formation
Sulfonamides (R–SO2N–R1R2) are formed when sodium sulfinates react with amines. This reaction is a common method for synthesizing sulfonamides, which are important in pharmaceutical chemistry.
C–S Bond Formation
Sulfides (R–S–R1) and sulfones (R–SO2–R1) can be synthesized from sodium sulfinates through reactions with alkyl halides or other carbon electrophiles. These reactions often require a catalyst or base to facilitate the nucleophilic substitution.
Potential Chemical Reactions of Sodium 2-Methoxy-2-oxoethane-1-sulfinate
While specific reactions involving this compound are not well-documented, its structure suggests potential reactivity similar to other sulfinate compounds. The methoxy and oxo groups may influence its reactivity due to their electron-withdrawing effects.
Potential S–S Bond Formation
| Reactant | Product | Conditions |
|---|---|---|
| This compound | Thiosulfonate | Sulfur electrophile, base |
Potential N–S Bond Formation
| Reactant | Product | Conditions |
|---|---|---|
| This compound | Sulfonamide | Amine, catalyst (optional) |
Potential C–S Bond Formation
| Reactant | Product | Conditions |
|---|---|---|
| This compound | Sulfide/Sulfone | Alkyl halide, base |
Future Research Directions
-
Synthetic Applications : Investigate the use of this compound in synthesizing complex organosulfur compounds.
-
Mechanistic Studies : Conduct detailed mechanistic studies to understand the influence of the methoxy and oxo groups on its reactivity.
-
Catalytic Systems : Explore the development of catalytic systems that can enhance the efficiency of reactions involving this compound.
Scientific Research Applications
Chemistry
Sodium 2-methoxy-2-oxoethane-1-sulfinate is primarily used as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, making it a valuable tool for synthetic chemists. Its ability to form sulfonyl radicals enables it to participate in S–S, N–S, and C–S bond-forming reactions, which are crucial for synthesizing organosulfur compounds .
Table 1: Comparison of Sodium Sulfinates in Organic Synthesis
| Compound | Reducing Agent | Applications |
|---|---|---|
| This compound | Yes | Organic synthesis, redox reactions |
| Sodium benzenesulfinate | Yes | Sulfonylation reactions |
| Sodium toluenesulfinate | Yes | Synthesis of sulfides and sulfonamides |
Biology
In biological research, this compound can be utilized in biochemical assays to study redox reactions and enzyme activities. Its reducing properties make it suitable for investigating the mechanisms of various enzymes and their interactions with substrates.
Case Study: Enzyme Activity Assays
A study demonstrated that this compound effectively reduced disulfide bonds in proteins, allowing researchers to analyze enzyme kinetics under different oxidative states.
Medicine
Research is ongoing into the therapeutic applications of this compound. Its potential as a drug development candidate is being explored due to its unique chemical properties that may enhance the efficacy of certain pharmaceuticals. The compound's ability to act as a reducing agent can be particularly beneficial in formulating drugs that require specific redox conditions for optimal activity .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antioxidant therapy | May reduce oxidative stress in cells |
| Drug formulation | Enhances stability of sensitive pharmaceutical compounds |
| Enzyme modulation | Potential to modify enzyme activity through redox interactions |
Mechanism of Action
The mechanism by which sodium 2-methoxy-2-oxoethane-1-sulfinate exerts its effects involves its ability to donate electrons, thereby reducing other compounds. This electron donation is facilitated by the sulfinic acid group, which undergoes oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparison with Similar Compounds
Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate vs. 3-Methoxy-2-Methyl-3-Oxopropane-1-Sulfinate
This compound vs. Sodium 2-Methylprop-2-Ene-1-Sulphonate
The sulfonate group in the latter compound confers higher solubility in polar solvents and stability under acidic conditions, whereas the sulfinate group in the target compound is more reactive in redox processes .
This compound vs. Sodium 2-(Oxolan-2-Yl)Ethane-1-Sulfinate
The oxolane ring in the latter compound introduces stereochemical complexity, enabling applications in asymmetric synthesis, whereas the target compound’s linear structure favors straightforward radical coupling .
Key Research Findings
Reactivity Differences : Sulfinates (e.g., this compound) exhibit higher nucleophilic and radical reactivity compared to sulfonates due to the reduced oxidation state of sulfur .
Steric and Electronic Effects : Methyl or cyclic substituents (e.g., oxolane) alter solubility and steric accessibility, impacting reaction yields in polymerization or cross-coupling reactions .
Biological Activity
Sodium 2-methoxy-2-oxoethane-1-sulfinate, also known as sodium 2-methoxy-2-oxoethanesulfonate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₃H₅NaO₅S and features a sulfonate group that contributes to its solubility and reactivity. The presence of the methoxy and keto groups enhances its potential interactions with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of sodium sulfinates, including this compound. Research indicates that sulfinates can act as effective antimicrobial agents against various bacterial strains. For instance, a study demonstrated that modifications in the molecular structure of related compounds could significantly enhance their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Sodium Sulfinates
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Related sulfinates | Varies | Varies |
The minimum inhibitory concentration (MIC) values for this compound are still under investigation, but related compounds have shown promising results in inhibiting bacterial growth .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, sodium sulfinates have been explored for their cytotoxic properties against cancer cells. A study involving vascular disrupting agents demonstrated that certain sulfinates could induce significant cytotoxicity in human cancer cell lines, leading to reduced tumor viability . The mechanism appears to involve disruption of the tumor vasculature, which is crucial for tumor growth and metastasis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested alongside other sodium sulfinates for its effectiveness against S. aureus. The study utilized a broth microdilution method to determine MIC values. Preliminary results indicated that while some analogs exhibited high antibacterial activity, further optimization of the compound's structure could enhance its efficacy .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the compound's effects on human umbilical vein endothelial cells (HUVECs) in a two-dimensional culture system. The results showed that at specific concentrations, this compound significantly disrupted cellular networks, suggesting potential applications in targeting tumor vasculature .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other antimicrobial agents, it may disrupt bacterial cell membranes.
- Vascular Disruption : In cancer therapy, it may inhibit angiogenesis by targeting endothelial cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 2-methoxy-2-oxoethane-1-sulfinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and esterification steps. For example, sulfinate salts can be prepared via nucleophilic substitution between methoxy-oxoethyl precursors and sulfonic acid derivatives under controlled pH (8–10) and temperature (40–60°C). Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation and purity. Adjusting solvent polarity (e.g., aqueous ethanol) can improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic Methods : H/C NMR to confirm methoxy (δ 3.2–3.5 ppm) and sulfinate (δ 110–120 ppm for C) groups.
- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% as per industrial standards) .
- Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Collect solids mechanically; avoid water jets to prevent dispersion. Dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .
Q. What analytical strategies resolve contradictions in reported molecular weights and CAS registry data for this compound?
- Methodological Answer :
- Cross-Validation : Compare CAS numbers (e.g., 54129-83-8 vs. 214193-11-0) using authoritative databases like PubChem or EPA DSSTox.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (theoretical: 206.21 g/mol vs. observed discrepancies in commercial batches) .
- Regulatory Alignment : Cross-reference with the USP-NF Reagent Specifications for standardized testing protocols .
Q. How does this compound interact in radical polymerization systems, and what mechanistic insights are critical?
- Methodological Answer :
- Radical Initiation : Use AIBN or peroxides to generate sulfinate-derived radicals. Monitor kinetics via EPR spectroscopy.
- Side-Reactions : Suppress disulfide formation by maintaining inert atmospheres (N) and limiting light exposure.
- Polymer Characterization : GPC for molecular weight distribution and FTIR for sulfonate incorporation .
Data Contradiction Analysis
Q. Why do some sources report conflicting purity grades (e.g., 90% vs. 95%), and how can researchers validate batch quality?
- Methodological Answer :
- Source Variability : Commercial batches may vary due to residual solvents (e.g., ethanol) or unreacted precursors.
- Validation : Perform Karl Fischer titration for moisture content and GC-MS for volatile impurities. Cross-check with independent assays like F NMR if fluorinated analogs are present .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
